8-Bromo-4-iodoisoquinoline chemical structure and properties
8-Bromo-4-iodoisoquinoline chemical structure and properties
Title: Technical Whitepaper: 8-Bromo-4-iodoisoquinoline – A Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary: 8-Bromo-4-iodoisoquinoline is a high-value heteroaromatic building block characterized by its dual-halogen substitution pattern. This specific arrangement—an iodine atom at the reactive C4 position and a bromine atom at the more robust C8 position—enables "orthogonal functionalization."[1] This property allows medicinal chemists to sequentially install distinct molecular modules (e.g., pharmacophores, linkers, or solubility tags) with high regioselectivity, making it an essential scaffold in the synthesis of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).[1]
Part 1: Chemical Profile & Properties[2]
1.1 Structural Identification The molecule consists of an isoquinoline bicyclic core substituted with bromine at the benzenoid ring (position 8) and iodine at the pyridinoid ring (position 4).[1]
| Property | Data | Notes |
| IUPAC Name | 8-Bromo-4-iodoisoquinoline | |
| Molecular Formula | C₉H₅BrIN | |
| Molecular Weight | 333.95 g/mol | Calculated based on standard atomic weights. |
| Appearance | Pale yellow to tan solid | Typical of halogenated isoquinolines.[1] |
| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water/alcohols.[1] |
| Key Identifier | Patent Ref: WO2023249970A1 | Cited as intermediate in CDK2 degrader synthesis.[1] |
1.2 Electronic Properties
-
C4-Position (Iodine): The C4 position is electronically enriched relative to the C1/C3 positions but is the preferred site for electrophilic substitution in the neutral ring.[1] The C-I bond here is highly labile toward Pd(0) oxidative addition due to the weaker bond dissociation energy (approx. 53 kcal/mol) compared to C-Br.[1]
-
C8-Position (Bromine): Located on the benzenoid ring, this position behaves similarly to a meta-substituted bromobenzene. The C-Br bond is stronger (approx. 68 kcal/mol) and sterically shielded by the peri-hydrogen at C1, requiring higher activation energy for cross-coupling.[1]
Part 2: Synthesis Strategy
2.1 Retrosynthetic Analysis The most efficient route utilizes 8-bromoisoquinoline as the starting material.[1] Direct halogenation of the isoquinoline core selectively targets the C4 position under controlled electrophilic conditions.[1][2]
2.2 Recommended Synthetic Route
-
Precursor: 8-Bromoisoquinoline (Commercial or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).
-
Conditions: Acetonitrile (MeCN) or Acidic Media (TFA/H₂SO₄).[1]
Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The nitrogen lone pair is often protonated or complexed (e.g., with Lewis acids or Boc₂O as seen in "dearomatization" strategies) to deactivate the ring slightly, preventing polymerization, while directing the electrophile (I⁺) to the C4 beta-position.[1]
Caption: Electrophilic iodination pathway for the synthesis of 8-bromo-4-iodoisoquinoline.
Part 3: Orthogonal Reactivity & Applications
3.1 The "Traffic Light" Coupling Strategy The core value of this scaffold is the ability to react at C4 and C8 sequentially without protecting groups.[1]
-
Step 1 (Green Light - C4): Suzuki-Miyaura Coupling at Room Temperature.
-
The C4-I bond reacts with boronic acids using mild Pd catalysts (e.g., Pd(PPh₃)₄) and weak bases (Na₂CO₃). The C8-Br bond remains intact.[1]
-
-
Step 2 (Amber Light - C8): Buchwald-Hartwig or Sonogashira at Elevated Temp.
-
Once C4 is substituted, the C8-Br bond is activated using stronger conditions (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C) to install the second moiety.[1]
-
3.2 Experimental Protocol: Selective C4-Arylation
-
Objective: Selective coupling of Phenylboronic acid to C4-I.
-
Reagents: 8-Bromo-4-iodoisoquinoline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Procedure:
Caption: Sequential orthogonal functionalization strategy utilizing reactivity differences between C4-I and C8-Br.
Part 4: Safety & Handling
-
Hazards: Like many halo-isoquinolines, this compound is likely a skin and eye irritant (H315, H319).[1] It may cause respiratory irritation (H335).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent iodine homolysis).[1]
References
-
Synthesis of Halogenated Isoquinolines
-
Application in Drug Discovery (CDK2 Degraders)
-
General Isoquinoline Reactivity
